molecular formula C21H19N5 B11542651 1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11542651
M. Wt: 341.4 g/mol
InChI Key: VZYRGLGSUCOTCB-UHFFFAOYSA-N
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Description

1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrido[1,2-a]benzimidazole core with a dimethylamino-substituted phenyl group

Preparation Methods

The synthesis of 1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the dimethylamino-substituted phenyl group. Common reagents used in these reactions include dimethylamine, phenylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

    Addition: Addition reactions can take place at the carbonitrile group, resulting in the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

  • 1-{[3-(Diethylamino)propyl]amino}-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1
  • 1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

1-[3-(dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H19N5/c1-14-11-20(23-15-7-6-8-16(12-15)25(2)3)26-19-10-5-4-9-18(19)24-21(26)17(14)13-22/h4-12,23H,1-3H3

InChI Key

VZYRGLGSUCOTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)N(C)C)C#N

Origin of Product

United States

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